Eicosa-11,14,17-trienoic acid
Description
Definitional Nomenclature and Isomeric Context
The precise naming and isomeric form of eicosa-11,14,17-trienoic acid are fundamental to its scientific identity.
The most common and biologically relevant isomer is (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid. nih.gov The "(11Z,14Z,17Z)" designation specifies that the three double bonds are located at the 11th, 14th, and 17th carbon atoms from the carboxyl end, and all have a cis (Z) configuration. nih.gov In the lipid number nomenclature, it is denoted as 20:3n-3, indicating a 20-carbon chain with three double bonds, with the first double bond located at the third carbon from the methyl (omega) end of the fatty acid chain. nih.govatamanchemicals.com This classifies it as an omega-3 fatty acid. nih.govatamanchemicals.com
This compound is also known by several synonyms. One common abbreviation is ETA, although this can be ambiguous as it is also used for eicosatetraenoic acid. wikipedia.orgatamanchemicals.com Other names include Dihomo-alpha-linolenic acid. nih.govhmdb.ca The IUPAC name is (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid. nih.govmcdb.ca
| Nomenclature Type | Name |
| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid nih.govmcdb.ca |
| Lipid Number | 20:3n-3 nih.govatamanchemicals.com |
| Abbreviation | ETA mcdb.ca |
| Synonym | Dihomo-alpha-linolenic acid nih.govhmdb.ca |
This compound belongs to the family of polyunsaturated fatty acids (PUFAs), which are characterized by the presence of two or more double bonds in their carbon chain. nih.gov As a long-chain fatty acid, it possesses a 20-carbon backbone. nih.goviarc.fr The presence of multiple double bonds makes it susceptible to oxidation. wikipedia.org
| Property | Value |
| Molecular Formula | C20H34O2 nih.govnih.gov |
| Molecular Weight | 306.5 g/mol nih.govnih.gov |
| Number of Carbons | 20 nih.gov |
| Number of Double Bonds | 3 nih.gov |
Occurrence and Distribution in Non-Clinical Research Samples
This compound is found in various natural sources, which are utilized for research investigations.
This fatty acid has been identified in several plant species. For instance, it is found in conifer species and other plants. atamanchemicals.com Research has also reported its presence in Punica granatum (pomegranate) and Prunus avium (sweet cherry). nih.govwikidata.org Additionally, it has been noted in the plant oil of Borage. sigmaaldrich.com
Microalgae are another significant source of this compound for research purposes. atamanchemicals.com The methyl ester form of this fatty acid, derived from microalgal biomass, has been a subject of study. chemicalbook.com
Trace Occurrence in Select Animal Tissues in Laboratory Studies
This compound is typically found in trace amounts in animal tissues. atamanchemicals.com In the phospholipids (B1166683) of animal tissue, it rarely exceeds 1% of the total fatty acids. skinident.world Research has identified its presence in various animal models and tissues, often in studies investigating fatty acid metabolism and dietary influences.
A study on finishing pigs investigated the effects of dietary supplementation with linseed oil, which is rich in α-linolenic acid. The results showed that pigs fed with linseed oil had significantly higher levels of eicosatrienoic acid (C20:3n-3) in their longissimus thoracis et lumborum (LTL) muscle and subcutaneous fat compared to control groups. mdpi.com Specifically, linseed oil supplementation led to increased deposition of C20:3n-3 in the subcutaneous fat tissue. mdpi.com
In another study analyzing the fatty acid profile of hunted mallard ducks, cis-11,14,17-eicosatrienoic acid (C20:3n3) was detected in the breast and leg muscles. mdpi.com The research found a statistically significant higher content of this fatty acid in the breast muscles of female mallards compared to males. mdpi.com
Furthermore, laboratory studies with hepatoma cells have demonstrated the conversion of α-linolenic acid to several metabolites, including this compound. ebi.ac.uk These findings highlight the metabolic pathway where this fatty acid is an intermediate.
The following table summarizes the findings on the occurrence of this compound in animal tissues from the discussed studies.
| Animal Model | Tissue | Key Findings | Reference |
| Finishing Pigs | Longissimus Thoracis et Lumborum (LTL) Muscle and Subcutaneous Fat | Linseed oil supplementation significantly increased the content of eicosatrienoic acid (C20:3n-3). | mdpi.com |
| Mallard Ducks (Anas platyrhynchos L.) | Breast and Leg Muscles | Higher levels of cis-11,14,17-eicosatrienoic acid (C20:3n3) were found in the breast muscles of females compared to males. | mdpi.com |
| Hepatoma 7288 C Cells | Cultured Cells | α-linolenic acid was converted to this compound among other metabolites. | ebi.ac.uk |
Characterization within the Human Exposome in Analytical Studies
The human exposome encompasses the totality of environmental exposures of an individual from conception onwards. hmdb.ca this compound has been identified as a compound within the human exposome, with its presence in human blood reported in at least one study. hmdb.ca It is considered a long-chain fatty acid. hmdb.cahmdb.ca
In normal human subjects, this compound, also referred to as dihomo-alpha-linolenic acid, typically constitutes less than 0.25% of the fatty acids in serum phospholipids. hmdb.caatamanchemicals.com Its presence is primarily due to exposure, as it is not considered a naturally occurring metabolite in humans in the absence of dietary intake of its precursors. hmdb.ca
Research on the metabolism of fatty acids in human cells provides further context. Studies with human peripheral blood mononuclear cells have explored the effects of various fatty acids on cellular composition and function. nih.gov While these studies often focus on more abundant fatty acids, the metabolic pathways they elucidate are relevant to understanding the fate of trace fatty acids like this compound. For instance, the conversion of α-linolenic acid to longer-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA), involves this compound as an intermediate. ebi.ac.ukmdpi.com
The table below outlines the characterization of this compound in the context of the human exposome.
| Study Focus | Sample Type | Key Findings | Reference |
| Human Metabolome Database | Blood | Identified as part of the human exposome. | hmdb.ca |
| Serum Phospholipid Analysis | Serum | Represents less than 0.25% of total phospholipid fatty acids in normal humans. | hmdb.caatamanchemicals.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
icosa-11,14,17-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22) |
InChI Key |
AHANXAKGNAKFSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)O |
Synonyms |
11,14,17-eicosatrienoate 11,14,17-eicosatrienoic acid 11,14,17-eicosatrienoic acid, (Z,Z,Z)-isome |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Eicosa 11,14,17 Trienoic Acid
Precursor Relationships and Elongation Pathways
The synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) is a fundamental biological process occurring through a series of alternating desaturation and chain elongation reactions. cdnsciencepub.com This pathway is responsible for converting essential fatty acids like linoleic acid (LA) and alpha-linolenic acid (ALA) into more complex and functionally diverse fatty acids. cdnsciencepub.comresearchgate.net
Desaturase enzymes introduce double bonds at specific positions within the fatty acid's acyl chain, a dehydrogenation process that increases the degree of unsaturation. uanl.mxnih.gov In mammals, key desaturases include Δ5- and Δ6-desaturases, encoded by the FADS1 and FADS2 genes, respectively. researchgate.netnih.gov These are "front-end" desaturases that add a double bond between an existing double bond and the carboxyl group. nih.gov
Elongase enzymes, on the other hand, add two-carbon units to the carboxyl end of the fatty acid, thereby increasing its chain length. cdnsciencepub.comuanl.mx This process involves a four-step cycle with an elongase enzyme catalyzing the initial, rate-limiting condensation step. nih.gov The coordinated action of these two enzyme families allows for the systematic construction of LC-PUFAs. researchgate.netnih.gov
Eicosa-11,14,17-trienoic acid (ETE), also known as dihomo-α-linolenic acid, is a key intermediate in the omega-3 (n-3) fatty acid biosynthetic pathway. nih.govatamanchemicals.com It is formed from the elongation of its precursor, α-linolenic acid (ALA; 18:3n-3). nih.gov Specifically, in some lower eukaryotes, ALA is first elongated by a Δ9-elongase to produce ETE (20:3n-3). nih.gov
Once formed, this compound serves as a substrate for further desaturation. It can be converted into more unsaturated n-3 fatty acids through subsequent enzymatic reactions. atamanchemicals.com For example, the action of a Δ8-desaturase can convert ETE to eicosatetraenoic acid (ETA; 20:4n-3). nih.gov This is followed by a Δ5-desaturase which acts on ETA to produce the well-known eicosapentaenoic acid (EPA; 20:5n-3). nih.gov This sequential process of desaturation and elongation is a critical route for the endogenous production of vital n-3 LC-PUFAs. karger.com
Enzymatic Transformations in Model Systems
The fatty acid desaturase 2 (FADS2) gene product, commonly known as Δ6-desaturase, has been shown to exhibit Δ8-desaturase activity in addition to its other functions. nih.gov This has been demonstrated using the yeast Saccharomyces cerevisiae as a model system. nih.gov When S. cerevisiae was transformed with a baboon FADS2 construct, the yeast cells gained the ability to desaturate this compound (20:3n-3). nih.govresearchgate.net
The Δ8-desaturation of this compound results in the production of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid (20:4n-3). nih.govresearchgate.net This finding provides evidence for an alternative biosynthetic pathway for LC-PUFAs in mammals. nih.gov Competition experiments performed in this yeast model system revealed that the Δ8-desaturase activity of the FADS2 enzyme has a threefold preference for the n-3 substrate this compound over its n-6 counterpart, 11,14-eicosadienoic acid (20:2n-6). nih.govresearchgate.net However, the enzyme's primary Δ6-desaturase activity is significantly favored over its Δ8-desaturase activity. nih.govresearchgate.net
Table 1: FADS2 Activity in Saccharomyces cerevisiae
| Substrate | Enzyme Activity | Product | Reference |
|---|---|---|---|
| This compound (20:3n-3) | Δ8-Desaturase (FADS2) | Eicosatetraenoic acid (20:4n-3) | nih.govresearchgate.net |
| 11,14-Eicosadienoic acid (20:2n-6) | Δ8-Desaturase (FADS2) | Dihomo-γ-linolenic acid (20:3n-6) | nih.govresearchgate.net |
Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. researchgate.net This reaction leads to the formation of fatty acid hydroperoxides, which can then be reduced to their corresponding hydroxy derivatives (HETEs, or hydroxyeicosatetraenoic acids, in the case of C20 fatty acids). nih.gov While arachidonic acid is the most common substrate for LOX enzymes, other PUFAs, including n-3 fatty acids, can also be metabolized. researchgate.net The initial products are hydroperoxy fatty acids (e.g., 5-HpETE), which are subsequently reduced to stable hydroxy fatty acids (e.g., 5-HETE). nih.govnih.gov The metabolism of fatty acids by the LOX pathway is crucial in generating a variety of signaling molecules. researchgate.net
Fungal unspecific peroxygenases (UPOs) have emerged as powerful biocatalysts for the selective oxidation of various organic compounds, including fatty acids. nih.govd-nb.info These enzymes can catalyze the epoxidation of polyunsaturated fatty acids with high regioselectivity and, in some cases, stereoselectivity. nih.gov
In a study involving various n-3 and n-6 fatty acids, the peroxygenase from Agrocybe aegerita (AaeUPO) demonstrated strict regioselectivity. nih.govmdpi.com When reacting with this compound (ETE), AaeUPO catalyzed the epoxidation exclusively at the terminal (ω-3) double bond (C17=C18). mdpi.com This reaction yielded 17,18-epoxy-eicosa-11,14-dienoic acid with a high conversion rate. mdpi.com Furthermore, this enzymatic epoxidation was found to be highly stereoselective, producing a specific enantiomer. nih.gov This contrasts with chemical epoxidation methods, which often lack such specificity. acs.org
Table 2: Fungal Peroxygenase Epoxidation of this compound
| Enzyme | Substrate | Reaction Type | Primary Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Agrocybe aegerita UPO (AaeUPO) | This compound | Epoxidation | 17,18-epoxy-eicosa-11,14-dienoic acid | Regioselective (at C17=C18) and Stereoselective | nih.govmdpi.com |
Broader Metabolic Contexts in Biochemical Pathways
The significance of this compound can be understood through its position within the broader landscape of lipid metabolism, particularly in the biosynthesis of unsaturated fatty acids.
Involvement in the Biosynthesis of Unsaturated Fatty Acids (KEGG Pathway Map01040)
This compound is a recognized component of the "Biosynthesis of unsaturated fatty acids" pathway, as cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG) with the pathway identifier map01040. genome.jp This pathway outlines the series of enzymatic reactions that produce various unsaturated fatty acids from their saturated precursors.
The primary route for the biosynthesis of this compound involves the elongation of its precursor, alpha-linolenic acid (ALA), an essential omega-3 fatty acid. Research conducted on minimal deviation hepatoma 7288 C cells has demonstrated that these cells can convert alpha-linolenic acid into several higher homologs, including this compound (20:3n-3). ebi.ac.uk This conversion is part of an elongating pathway that contributes to the diversity of fatty acids within the cell. unlp.edu.ar
Further studies have elaborated on this metabolic sequence. In hepatoma tissue culture cells, alpha-linolenic acid was shown to be converted to higher homologs through two main routes: a desaturating route and an elongating route. The elongating pathway specifically produces this compound. unlp.edu.ar This underscores the role of elongation enzymes in the synthesis of this particular fatty acid from its C18 precursor.
The following table summarizes the key molecules in this biosynthetic relationship:
| Precursor Compound | Resulting Compound | Metabolic Process |
| Alpha-Linolenic Acid | This compound | Elongation |
Consideration in Lipid Metabolism Pathways
Beyond its specific role in the unsaturated fatty acid biosynthesis pathway, this compound is a constituent of general lipid metabolism. As a long-chain fatty acid, it can be incorporated into various lipid classes within the cell. hmdb.ca
Studies on the metabolism of a related isomer, eicosa-8,11,14-trienoic acid, in minimal deviation hepatoma 7288 C cells revealed that this fatty acid was preferentially incorporated into the polar lipids of the cell. nih.gov While this study did not directly investigate this compound, it provides a model for how eicosatrienoic acids are handled within the cellular lipid pools. The incorporation of these fatty acids into phospholipids (B1166683) and other complex lipids is a critical aspect of their metabolic function.
Furthermore, this compound can serve as a substrate for further enzymatic modifications, including desaturation and further elongation, leading to the synthesis of other long-chain polyunsaturated fatty acids. For instance, the conversion of alpha-linolenic acid in hepatoma cells also yielded eicosapentaenoic acid (EPA), indicating that this compound can be a transient intermediate in the formation of more highly unsaturated fatty acids. ebi.ac.uk
The broader context of its metabolism also includes its potential interactions with various enzymes. For example, fungal peroxygenases have been shown to regioselectively and stereoselectively epoxidize a range of n-3 and n-6 fatty acids, including this compound. mdpi.com This highlights that once synthesized, this fatty acid can enter various metabolic fates depending on the enzymatic machinery present in the cell.
Analytical Methodologies for Eicosa 11,14,17 Trienoic Acid Research
Chromatographic Separation Techniques for Isolation and Quantification
Chromatography is a fundamental technique for the separation of Eicosa-11,14,17-trienoic acid from complex lipid mixtures. The choice of chromatographic method depends on the specific research question, the required level of purity, and the nature of the sample.
Gas Chromatography (GC) Methods for Fatty Acid Analysis
Gas chromatography is a powerful tool for the analysis of fatty acids, including this compound. However, due to their low volatility, fatty acids must first be converted into more volatile derivatives. This process, known as derivatization, typically involves the conversion of the fatty acids into fatty acid methyl esters (FAMEs).
Several methods are employed for this derivatization, including the use of reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), boron trifluoride (BF3) in methanol (B129727), or methanolic hydrochloric acid (HCl). sci-hub.ru The choice of derivatization agent can impact the efficiency of the reaction, particularly for polyunsaturated fatty acids, and must be carefully selected and validated. sci-hub.ru For instance, transesterification with TMSH has shown lower derivatization efficiencies for some polyunsaturated fatty acids. sci-hub.ru
Once derivatized, the FAMEs are separated on a GC column. For the analysis of FAMEs, polar capillary columns are often preferred as they provide excellent retention and selectivity. nih.gov Commonly used stationary phases include high cyano phases (like Rt-2330) and polyethylene (B3416737) glycol phases (like FAMEWAX). nih.gov The separated FAMEs are typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For enhanced resolution, especially in complex samples containing structurally similar isomers, comprehensive two-dimensional gas chromatography (GC×GC) can be utilized. This technique has been shown to successfully resolve isomers such as cis-11,14,17-eicosatrienoic acid and cis-8,11,14-eicosatrienoic acid. nih.gov
Table 1: Exemplary GC Parameters for FAME Analysis
| Parameter | Value |
| Column | FAMEWAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C, hold 2 min, ramp to 240 °C at 3 °C/min, hold 15 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Derivatization | Boron trifluoride in methanol |
High-Performance Liquid Chromatography (HPLC) for Lipid Profiling
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of fatty acids, offering the advantage of analyzing underivatized compounds. Reversed-phase (RP) HPLC is the most common mode for fatty acid separation. In RP-HPLC, the retention of fatty acids is influenced by their chain length and degree of unsaturation. escholarship.org Generally, retention time increases with longer carbon chains and decreases with a higher number of double bonds. escholarship.org
For the separation of polyunsaturated fatty acids like this compound, octadecylsilyl (C18) bonded silica (B1680970) columns are frequently employed. nih.govnih.gov The mobile phase typically consists of a mixture of solvents such as acetonitrile (B52724) and water, sometimes with the addition of acids like acetic or formic acid to improve peak shape. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of a wide range of fatty acids in a single run. lipidmaps.org
Detection in HPLC can be achieved using various detectors. Ultraviolet (UV) detection is possible for fatty acids with conjugated double bonds, or at low wavelengths (around 200 nm) for isolated double bonds. escholarship.org However, for non-volatile analytes without a strong chromophore, universal detectors like the Evaporative Light-Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are effective alternatives. lipidmaps.orgnih.gov
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool in lipidomics, providing high sensitivity and specificity for the identification and quantification of fatty acids. It is often coupled with a chromatographic separation technique like LC or GC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of eicosanoids, including this compound and its metabolites. researchgate.netspringernature.comub.edu This approach offers high selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.gov
As with HPLC, C18 reverse-phase columns are the standard for LC-MS/MS analysis of eicosanoids. nih.gov The separation on a C18 column isolates the target analyte from other lipids in the sample based on its polarity and chain length. escholarship.org The effluent from the LC column is then introduced into the mass spectrometer's ion source. The mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile or methanol with a small percentage of acid (e.g., 0.1% formic acid), is optimized to achieve good chromatographic separation and efficient ionization. nih.govsemanticscholar.org
For the analysis of fatty acids by LC-MS, electrospray ionization (ESI) is a commonly used soft ionization technique. Fatty acids, containing a carboxylic acid group, are readily ionized in the negative ion mode ([M-H]⁻). rsc.org This mode is generally preferred for the analysis of eicosanoids as it provides high sensitivity. The optimization of ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, is critical to maximize the signal of the target analyte and minimize in-source fragmentation. nih.govsemanticscholar.org In-source fragmentation can lead to the misidentification of fragment ions as true lipid species. nih.govnih.gov
In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 305.2) is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions provides a high degree of certainty in identification and quantification.
Table 2: Representative LC-MS/MS Parameters and MRM Transitions for Eicosatrienoic Acid Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dihydroxyeicosatrienoic Acid (DHET) Isomer 1 | 337 | 167 |
| Dihydroxyeicosatrienoic Acid (DHET) Isomer 2 | 337 | 145 |
| Dihydroxyeicosatrienoic Acid (DHET) Isomer 3 | 337 | 127 |
| 14(15)-Epoxyeicosatrienoic Acid (EET) | 319 | 219 |
| This table provides examples of MRM transitions for closely related eicosatrienoic acid metabolites, as specific published data for this compound can vary based on instrumentation and experimental conditions. The precursor ion for this compound would be m/z 305.2 ([M-H]⁻). |
Application of Deuterated Internal Standards for Accurate Quantification
The use of stable isotope-labeled internal standards is a cornerstone for the accurate quantification of fatty acids, including this compound, in complex biological matrices. This technique, known as stable isotope dilution analysis, involves adding a known amount of a deuterated analog of the target analyte to the sample at an early stage of preparation.
Deuterated standards, such as those with four or eight deuterium (B1214612) atoms (e.g., d4 or d8), are chemically identical to the endogenous compound but have a higher mass. nih.gov This mass difference allows for their distinct detection by mass spectrometry. By measuring the ratio of the endogenous analyte to the deuterated internal standard, analysts can correct for sample loss during extraction, purification, and derivatization, as well as for matrix effects that can cause ion suppression or enhancement in the mass spectrometer. escholarship.org
For instance, in the quantification of eicosanoids, a group of signaling molecules derived from 20-carbon fatty acids, a mixture of deuterated standards is spiked into plasma samples before extraction. escholarship.org The samples are then processed, and the final analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) measures the peak area ratios of the endogenous analyte to its corresponding deuterated standard. escholarship.orgnih.gov This ratio is then used to calculate the absolute concentration of the analyte by referencing a calibration curve generated with known concentrations of the non-labeled standard and a fixed concentration of the internal standard. escholarship.org This method provides high precision and accuracy, with the limit of quantification (LOQ) for some lipid mediators reaching as low as the picogram-per-milliliter range. uzh.ch
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the structural confirmation of fatty acids like this compound. shimadzu.com Prior to analysis, the fatty acid is typically converted into a more volatile derivative, most commonly a fatty acid methyl ester (FAME). shimadzu.comsemanticscholar.org
In GC-MS, the FAME mixture is vaporized and separated based on boiling point and polarity on a long capillary column. lcms.czmdpi.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). shimadzu.com The resulting molecular ions and their characteristic fragment ions are detected, providing a mass spectrum that serves as a chemical fingerprint.
The mass spectrum of the methyl ester of this compound (methyl 11,14,17-eicosatrienoate) provides key structural information. nist.gov The fragmentation pattern helps to confirm the carbon chain length, the molecular weight, and to some extent, the position of the double bonds. pnas.org By comparing the obtained mass spectrum with reference spectra from spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, a high-confidence identification can be achieved. shimadzu.comnist.gov GC-MS analysis of hydrogenated derivatives can further help to confirm the carbon skeleton and the position of functional groups. pnas.org
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the detailed structural elucidation of fatty acids, providing information that is often complementary to mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H- and ¹³C-NMR) for Double-Bond Geometry Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules, including the geometry of double bonds in polyunsaturated fatty acids like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used. csic.esnih.gov
¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. google.comacs.org For this compound, the signals in the olefinic region (typically δ 5.3-5.4 ppm) correspond to the protons on the double-bonded carbons. google.com The coupling constants (J-values) between these protons can be used to determine the stereochemistry of the double bonds. A larger coupling constant is characteristic of a trans configuration, while a smaller one indicates a cis configuration. pnas.org The signals for the bis-allylic protons (protons on the CH₂ group between two double bonds) are also characteristic and appear at a distinct chemical shift (around δ 2.8 ppm). google.com
¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.govacs.org The chemical shifts of the carbons involved in the double bonds can also provide clues about their geometry. For instance, the chemical shift of the bis-allylic carbons is indicative of the cis configuration of the double bonds in many polyunsaturated fatty acids. open.ac.uk Together, ¹H and ¹³C-NMR, often complemented by two-dimensional NMR techniques like COSY and HMBC, allow for the unambiguous assignment of the entire structure and stereochemistry of this compound. pnas.orgcsic.es
Sample Preparation and Extraction Protocols for Biological Matrices
The analysis of this compound from biological sources such as tissues, cells, or plasma requires robust and efficient sample preparation to isolate the lipids from other cellular components.
Lipid Extraction Techniques (e.g., Folch Method)
A widely used method for total lipid extraction from biological samples is the Folch method, or variations thereof. mdpi.com This technique utilizes a biphasic solvent system, typically a chloroform-methanol mixture, to efficiently extract lipids from an aqueous sample matrix. semanticscholar.org
The standard procedure involves homogenizing the biological sample in a chloroform (B151607):methanol (2:1, v/v) mixture. This creates a single-phase system that disrupts cell membranes and solubilizes the lipids. After homogenization, water or a saline solution is added, which induces a phase separation. The lower, denser phase consists of chloroform and contains the extracted lipids, including this compound. The upper aqueous phase contains the non-lipid components like proteins, carbohydrates, and salts. The lipid-containing chloroform layer is then carefully collected, and the solvent is evaporated, typically under a stream of nitrogen, to yield the total lipid extract. shimadzu.com This extract can then be used for further analysis.
Derivatization Procedures for Chromatographic Analysis (e.g., Methyl Esterification)
For analysis by gas chromatography, the free carboxyl group of this compound must be derivatized to increase its volatility and improve its chromatographic behavior. shimadzu.comsemanticscholar.org The most common derivatization method is methyl esterification, which converts the carboxylic acid to its corresponding fatty acid methyl ester (FAME). csic.esresearchgate.net
Several reagents can be used for this purpose. A common and effective method involves the use of boron trifluoride in methanol (BF₃/MeOH). semanticscholar.org The lipid extract is heated with the BF₃/MeOH reagent, which catalyzes the esterification. semanticscholar.org Other reagents include acetyl chloride in methanol or diazomethane. lcms.czresearchgate.net After the reaction, the FAMEs are typically extracted into a non-polar solvent like hexane. semanticscholar.org This FAME-containing solution is then concentrated and injected into the GC or GC-MS system for analysis. The choice of derivatization reagent and reaction conditions can be optimized to ensure complete conversion and minimize the formation of artifacts. semanticscholar.org
Molecular Interactions in Cellular Systems
The biological activity of this compound is rooted in its interactions with key cellular signaling pathways and structures. These interactions are fundamental to its observed effects on inflammation and lipid metabolism.
Modulation of Cytokine Production in In Vitro Endothelial Cell Models
While direct studies on the effect of this compound on cytokine production in endothelial cells are limited, research on related polyunsaturated fatty acids (PUFAs) and their metabolites provides significant insights. Epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid, have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. Specifically, certain EETs can decrease the expression of cytokine-induced endothelial cell adhesion molecules. acs.org Studies on various PUFAs have shown that they can inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in monocyte cell lines. nih.gov These findings suggest that this compound, as an omega-3 PUFA, may exert similar modulatory effects on endothelial cytokine production, a critical aspect of vascular inflammation.
Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathways in Cellular Contexts
The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Research on EETs has shown that they can prevent leukocyte adhesion to the vascular wall through a mechanism that involves the inhibition of NF-κB and IκB kinase. acs.org This inhibitory effect on NF-κB is a primary mechanism by which these lipid molecules exert their anti-inflammatory effects. acs.org The inhibition of NF-κB by EETs has been observed to be independent of their effects on membrane hyperpolarization, indicating a distinct signaling role in vascular inflammation. acs.org
Influence on Lipid Metabolism through Interaction with Cellular Membranes
This compound influences lipid metabolism primarily through its incorporation into cellular membranes and subsequent metabolic conversions. It is recognized as one of the most active essential fatty acids in the inhibition of fatty acid elongation and desaturation reactions that convert dietary 18-carbon fatty acids into 20-carbon eicosanoid precursors. caymanchem.combroadpharm.com This competitive inhibition can alter the fatty acid composition of cell membranes, thereby affecting the production of potent signaling molecules derived from other fatty acids like arachidonic acid.
Integration into Cellular Lipid Architecture
The physical incorporation of this compound into the lipid bilayers of cell membranes is a prerequisite for many of its biological activities. This integration alters the physicochemical properties of the membrane and the landscape of lipid signaling.
Incorporation into Membrane Phospholipids (B1166683) in Model Organisms
Studies have identified this compound in the model organism Caenorhabditis elegans. nih.gov In humans, it is considered a rare fatty acid, constituting less than 0.25% of the fatty acids in serum phospholipids. caymanchem.combroadpharm.com The metabolism of its isomer, cis-5(6)oxido-8,11,14-eicosatrienoic acid, has been studied in ram seminal vesicle microsomes, demonstrating its conversion into prostaglandin-like compounds. nih.gov This indicates that once incorporated, eicosatrienoic acids can be substrates for further enzymatic modifications within the membrane environment.
Comparative Biochemical Studies with Other Fatty Acids
The biological functions of this compound are best understood when compared with its isomers and other related fatty acids. These comparisons highlight the specificity of its metabolic pathways and biological effects.
A key distinction lies in its metabolic potential compared to its isomer, 8,11,14-eicosatrienoic acid. The 8,11,14-isomer can be metabolized by a cascade of enzymes similar to arachidonic acid, leading to the formation of pharmacologically active products, including eicosanoids. biologists.com In contrast, the 11,14,17-isomer is not a substrate for this metabolic pathway, a difference attributed to the specific positioning of its double bonds. biologists.com This structural nuance dictates their divergent biological activities, as demonstrated in a study where 8,11,14-eicosatrienoic acid induced spawning in the male lugworm, Arenicola marina, while the 11,14,17-isomer had no effect. biologists.com
The table below summarizes the properties of this compound and its related isomers.
| Property | This compound | 8,11,14-Eicosatrienoic acid | 5,8,11,14-Eicosatetraenoic acid (Arachidonic Acid) |
| Omega Family | ω-3 | ω-6 | ω-6 |
| Number of Double Bonds | 3 | 3 | 4 |
| Metabolism to Eicosanoids | No biologists.com | Yes biologists.com | Yes |
| Observed Biological Activity | Inhibition of fatty acid elongation/desaturation caymanchem.combroadpharm.com | Induces spawning in Arenicola marina biologists.com | Precursor to prostaglandins (B1171923), leukotrienes, etc. ontosight.ai |
The structural differences between various fatty acid isomers, such as the configuration of double bonds, significantly impact their biological activity. ontosight.ai For instance, different isomers of hydroxyeicosatetraenoic acid (HETE) exhibit varied binding affinities to leukotriene receptors and distinct physiological effects. nih.gov
Mechanistic Biological Roles of Eicosa 11,14,17 Trienoic Acid in Research Models
Substrate Specificity in Desaturase Enzyme Studies
Eicosa-11,14,17-trienoic acid (ETrA), also known as dihomo-α-linolenic acid, is a C20 omega-3 polyunsaturated fatty acid that serves as a substrate for several desaturase enzymes, which are critical in the biosynthesis of long-chain polyunsaturated fatty acids (LCPUFAs). nih.gov Research into the substrate specificity of these enzymes reveals a complex interplay of competitive reactions that determine the metabolic fate of ETrA and other fatty acids. nih.govnih.gov
Delta-5 Desaturase (FADS1):
The enzyme delta-5 desaturase (D5D), encoded by the FADS1 gene, is responsible for introducing a double bond at the fifth carbon from the carboxyl end of a fatty acid. ahajournals.org In the omega-3 pathway, D5D can potentially act on ETrA (20:3n-3) to convert it to eicosatetraenoic acid (20:4n-3), a precursor to EPA. ahajournals.org Similarly, in the omega-6 pathway, D5D converts dihomo-γ-linolenic acid (DGLA; 20:3n-6) to arachidonic acid (AA; 20:4n-6). smpdb.caresearchgate.net Studies have shown that a knockdown of the FADS1 gene leads to an accumulation of DGLA and eicosatetraenoic acid, highlighting the enzyme's critical role in their metabolism. ahajournals.org
Delta-8 Desaturase (FADS2 product):
An alternative pathway for LCPUFA biosynthesis involves delta-8 desaturase activity. nih.govnih.gov Research has demonstrated that the FADS2 gene product, primarily known for its delta-6 desaturase activity, also possesses delta-8 desaturase capabilities. nih.govnih.gov In studies using Saccharomyces cerevisiae transformed with a baboon FADS2 construct, the enzyme was shown to desaturate ETrA (20:3n-3) to yield 20:4n-3. nih.govnih.gov Competition experiments revealed that the delta-8 desaturase activity of the FADS2 product has a threefold preference for the omega-3 substrate ETrA over the omega-6 substrate 11,14-eicosadienoic acid (20:2n-6). nih.govnih.gov However, the conventional delta-6 desaturase activity of the FADS2 enzyme is significantly favored over its delta-8 activity. nih.govnih.gov
Delta-17 Desaturase:
Delta-17 desaturases are another class of enzymes that can act on C20 fatty acids. Research on novel Δ-17 desaturases from Rhizophagus irregularis and Octopus bimaculoides expressed in Saccharomyces cerevisiae demonstrated their capability to convert various C20 PUFAs. rsc.org These enzymes showed a strong preference for C20 substrates like DGLA and arachidonic acid over C18 substrates. rsc.org While their direct and specific activity on ETrA was noted as part of a broader substrate range, they efficiently catalyzed the conversion of omega-6 fatty acids to their omega-3 counterparts. rsc.orgnih.gov
The following table summarizes the substrate specificity of various desaturase enzymes for this compound and related fatty acids based on findings from research models.
Table 1: Substrate Specificity of Desaturase Enzymes
| Enzyme | Gene | Substrate(s) | Product(s) | Model System | Key Findings |
|---|---|---|---|---|---|
| Delta-5 Desaturase | FADS1 | This compound (20:3n-3), Dihomo-γ-linolenic acid (20:3n-6) | Eicosatetraenoic acid (20:4n-3), Arachidonic acid (20:4n-6) | Murine models ahajournals.org | Catalyzes the conversion of C20 PUFAs to their more unsaturated counterparts. ahajournals.org |
| Delta-8 Desaturase | FADS2 | This compound (20:3n-3), 11,14-Eicosadienoic acid (20:2n-6) | Eicosatetraenoic acid (20:4n-3), Dihomo-γ-linolenic acid (20:3n-6) | Saccharomyces cerevisiae expressing baboon FADS2 nih.govnih.gov | Exhibits a 3-fold preference for the n-3 substrate (ETrA) over the n-6 substrate. nih.govnih.gov |
Advanced Research Directions and Emerging Areas
Comprehensive Elucidation of Minor Metabolic Fates and Novel Intermediates
While the major metabolic pathways of common omega-3 fatty acids like alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) are well-documented, the metabolic fate of less abundant intermediates such as Eicosa-11,14,17-trienoic acid is an area of active investigation. Research is beginning to uncover alternative, minor metabolic pathways that can lead to the formation of novel bioactive molecules.
One significant finding is the role of the Fatty Acid Desaturase 2 (FADS2) enzyme. While primarily known for its Δ6-desaturase activity, which is a rate-limiting step in the main PUFA biosynthesis pathway, FADS2 has been shown to possess Δ8-desaturase activity. nih.gov This enzymatic function allows for an alternative biosynthetic route, converting this compound (20:3n-3) into (8Z,11Z,14Z,17Z)-Eicosatetraenoic acid (20:4n-3). nih.govresearchgate.net This conversion is noteworthy as it bypasses the conventional pathway and provides a direct precursor to EPA.
Furthermore, studies in marine invertebrates have revealed other potential metabolic transformations. For instance, a Δ5 desaturase identified in the octopus can convert this compound into Δ5,11,14,17-eicosatetraenoic acid, another non-canonical polyunsaturated fatty acid. mdpi.com
Beyond desaturation, it is hypothesized that this compound serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, analogous to the metabolism of arachidonic acid (AA). researchgate.netresearchgate.netmdpi.comcvphysiology.com This would lead to the production of a unique series of eicosanoids, including 3-series prostaglandins (B1171923) and 5-series leukotrienes, although likely in smaller quantities compared to those derived from AA or EPA. researchgate.net The identification and functional characterization of these novel hydroxylated, epoxidized, and cyclized intermediates represent a key direction for future research.
Investigation of Enzymatic Specificity and Kinetic Parameters Across Diverse Organisms
Understanding the efficiency and preference of enzymes for this compound is crucial to determining its physiological significance. The study of enzymatic specificity and kinetics provides quantitative insights into how this fatty acid is metabolized relative to other competing substrates.
Research on the dual-function FADS2 enzyme has provided specific kinetic data. In competitive assays, the Δ6-desaturase activity of the enzyme is strongly favored over its Δ8-desaturase activity. nih.gov However, when considering only the Δ8-desaturation reaction, the enzyme shows a clear preference for the omega-3 substrate, with activity towards this compound being three times higher than towards its omega-6 analogue, 11,14-eicosadienoic acid (20:2n-6). nih.gov
Lipoxygenase (LOX) enzymes are known for their high degree of regio- and stereospecificity, catalyzing the insertion of molecular oxygen at precise locations on a fatty acid backbone to form hydroperoxide products. nih.gov While specific kinetic parameters for this compound are not widely reported, the established mechanisms of LOX catalysis suggest that different isoforms would generate distinct hydroperoxyeicosatrienoic acid (HETrE) isomers. wikipedia.orgnih.gov The substrate's three-dimensional structure within the U-shaped binding channel of the enzyme dictates the point of hydrogen abstraction and subsequent oxygenation. nih.gov
Similarly, COX enzymes (COX-1 and COX-2) convert 20-carbon PUFAs into prostaglandin (B15479496) endoperoxides. researchgate.netcvphysiology.comku.edu Studies on closely related omega-3 fatty acids confirm they are viable substrates, though often processed with different efficiency than arachidonic acid. nih.govnih.gov Future research is needed to determine the Michaelis-Menten constant (K_m) and maximal velocity (V_max) of various desaturases, elongases, COX, and LOX isoforms with this compound to build accurate models of its metabolic flux in different species.
| Enzymatic Activity | Substrate 1 | Substrate 2 | Favored Substrate | Preference Ratio | Product of 20:3n-3 |
|---|---|---|---|---|---|
| Δ6 vs. Δ8 Desaturation (n-3) | 18:3n-3 (ALA) | 20:3n-3 (ETA n-3) | 18:3n-3 (for Δ6 activity) | 23-fold | N/A |
| Δ8 Desaturation (n-3 vs. n-6) | 20:3n-3 (ETA n-3) | 20:2n-6 | 20:3n-3 (for Δ8 activity) | 3-fold | 20:4n-3 |
Development of High-Resolution Lipidomics Approaches for this compound Profiling
The accurate detection and quantification of this compound and its metabolites, which are often present at low concentrations in complex biological samples, require sophisticated analytical techniques. The field of lipidomics has developed high-resolution and high-sensitivity methods that are essential for this purpose.
Modern lipidomics platforms predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers both separation of lipid species and their specific detection and quantification. High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, enable the determination of the exact mass of a molecule with high accuracy, which is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
Targeted lipidomics methods have been developed for the comprehensive analysis of eicosanoids and other polyunsaturated fatty acids. These methods use techniques like scheduled Multiple Reaction Monitoring (sMRM), which programs the mass spectrometer to look for specific precursor-to-product ion transitions at the precise time the compound is expected to elute from the chromatography column. This dramatically increases sensitivity and allows for the quantification of a large number of lipid mediators in a single run. Methodologies capable of monitoring over 100 different eicosanoids have been established.
Effective sample preparation is also critical. Solid-phase extraction (SPE) is frequently employed to isolate specific lipid classes and remove interfering substances from the sample matrix, which is particularly important for enriching low-abundance species like eicosanoids derived from this compound.
| Technique | Principle | Advantage for ETA n-3 Analysis |
|---|---|---|
| LC-MS/MS | Separates lipids by liquid chromatography and identifies/quantifies them by mass spectrometry. | High sensitivity and specificity for complex biological samples. |
| High-Resolution MS (e.g., Orbitrap, TOF) | Measures mass-to-charge ratio with very high accuracy. | Allows for confident identification based on exact mass and differentiation from isobaric interferences. |
| Targeted Analysis (e.g., sMRM) | Pre-programs the mass spectrometer to detect specific parent and fragment ions for a list of target molecules. | Maximizes sensitivity and allows for robust quantification of low-abundance metabolites. |
| Solid-Phase Extraction (SPE) | A sample preparation technique that separates compounds based on their physical and chemical properties. | Enriches for specific lipid classes (e.g., eicosanoids) and removes matrix components that can interfere with analysis. |
Exploration of its Roles in Non-Mammalian Biological Systems (e.g., Marine, Algal, Insect)
This compound is not only a metabolic intermediate in mammals but also a component of lipids in a wide array of non-mammalian organisms, where its roles are just beginning to be explored.
Marine and Algal Systems: Marine algae are the primary producers of omega-3 fatty acids in aquatic food webs. sbu.ac.ir Fatty acid profiles of various macroalgae (seaweeds) and microalgae (phytoplankton) show significant diversity, with many species producing C18 and C20 polyunsaturated fatty acids. researchgate.netresearchgate.netnih.gov While EPA and DHA are often the most prominent long-chain PUFAs, related intermediates are also present. nih.gov These algal fatty acids are transferred up the food chain to marine invertebrates. In the marine lugworm Arenicola marina, this compound was tested for its ability to induce spawning. Interestingly, unlike its omega-6 isomer 8,11,14-eicosatrienoic acid which was a potent spawning stimulant, this compound showed no activity, demonstrating high biological specificity of signaling systems in this invertebrate. biologists.com
Insect Systems: The fatty acid composition of insects is largely determined by their diet. nih.gov A significant distinction exists between the lipid profiles of terrestrial and aquatic insects. pnas.orgresearchgate.net Aquatic insects feed on algae and are therefore rich in omega-3 PUFAs, including EPA and DHA. pnas.orgresearchgate.net Terrestrial insects, which feed primarily on vascular plants, have much lower levels of these long-chain omega-3s. pnas.org This has profound ecological implications, as insectivorous birds and other animals rely on insects for their essential fatty acids. The availability of aquatic insects rich in high-quality omega-3 lipids can significantly impact the growth, immune function, and breeding success of predators. researchgate.net Furthermore, there is growing interest in enriching the fatty acid profile of commercially farmed insects, such as the black soldier fly (Hermetia illucens), for use in animal feed. nih.govoup.com By supplementing their diet with sources rich in omega-3s, these insects can become a sustainable vehicle for delivering essential fatty acids in aquaculture and livestock feeds. nih.govoup.com
Q & A
Q. What is the structural and biochemical classification of eicosa-11,14,17-trienoic acid, and how does it differ from related fatty acids?
this compound (20:3, n-3) is a 20-carbon polyunsaturated fatty acid (PUFA) with three double bonds at positions 11, 14, and 17, classified as an omega-3 fatty acid. Its structural uniqueness lies in the spacing of double bonds, distinguishing it from arachidonic acid (20:4, n-6) and eicosapentaenoic acid (20:5, n-3). Unlike arachidonic acid, which is a precursor for pro-inflammatory eicosanoids, this compound is a structural analog but lacks the 5,8 double bonds critical for cyclooxygenase (COX) activity . Key properties include:
Q. How is this compound biosynthesized in biological systems?
The biosynthesis involves elongation and desaturation of α-linolenic acid (18:3, n-3) via Δ6-desaturase and elongase enzymes. For example, in mammals, Δ6-desaturase converts α-linolenic acid to stearidonic acid (18:4, n-3), which is elongated to eicosatetraenoic acid (20:4, n-3) and further desaturated by Δ5-desaturase to form this compound. Discrepancies exist in the role of Δ8-desaturase, with some studies suggesting alternative pathways in specific tissues .
Q. What are the primary natural sources of this compound, and how is it isolated for research?
Natural sources include marine organisms (e.g., algae) and plant-derived products like bee bread. Isolation typically involves lipid extraction using the Folch method (chloroform-methanol solvent system), followed by purification via chromatography (e.g., HPLC or GC-MS). For example, bee bread samples analyzed via GC-MS revealed detectable levels of this fatty acid .
Advanced Research Questions
Q. What experimental strategies are recommended to study the anti-inflammatory mechanisms of this compound?
- In vitro models : Use macrophage cell lines (e.g., RAW 264.7) to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) under LPS stimulation.
- Enzyme assays : Evaluate 5-lipoxygenase (5-LO) inhibition using spectrophotometric methods to measure hydroperoxide formation .
- Metabolite profiling : Employ LC-MS/MS to quantify downstream oxylipins (e.g., resolvins) derived from this compound .
- Controls : Compare activity with arachidonic acid and EPA to clarify specificity .
Q. How can conflicting data on the enzymatic pathways of this compound biosynthesis be resolved?
Contradictions arise from species-specific enzyme expression (e.g., Δ8-desaturase in rodents vs. humans) and methodological differences (e.g., in vitro vs. in vivo models). To address this:
- Perform knockout studies (CRISPR/Cas9) targeting Δ6- and Δ8-desaturases in cell lines.
- Use isotopic tracing (¹³C-labeled α-linolenic acid) to track metabolite flux in different tissues .
- Validate findings with transcriptomic data (RNA-seq) to correlate enzyme expression with metabolite levels .
Q. What analytical methods are optimal for quantifying this compound in complex biological matrices?
- GC-MS : Derivatize fatty acids to methyl esters (e.g., BF₃-methanol) for enhanced volatility. Use a polar capillary column (e.g., DB-23) to resolve isomers .
- LC-MS/MS : Employ reverse-phase C18 columns with ESI-negative mode for sensitive detection of underivatized forms.
- Quality controls : Include internal standards (e.g., deuterated PUFAs) to correct for matrix effects .
Q. How does this compound interact with lipid membranes, and what techniques characterize its biophysical effects?
- Membrane fluidity assays : Use fluorescence anisotropy with DPH or TMA-DPH probes in liposomes.
- Molecular dynamics (MD) simulations : Model the fatty acid’s incorporation into phospholipid bilayers to predict effects on curvature and phase behavior.
- Surface plasmon resonance (SPR) : Measure binding affinity to membrane receptors (e.g., GPR120) .
Q. What are the challenges in synthesizing high-purity this compound for pharmacological studies?
Key challenges include:
- Oxidative degradation : Protect double bonds by conducting reactions under inert gas (N₂/Ar) and using antioxidants (e.g., BHT).
- Stereochemical control : Use enzymatic desaturation (e.g., yeast Δ12-desaturase) to ensure cis-configuration of double bonds .
- Purification : Apply silver-ion chromatography to separate geometric isomers .
Data Contradictions and Methodological Gaps
- Biosynthetic pathways : While Δ6-desaturase is well-established in PUFA synthesis, Chen et al. (2000) questioned the role of Δ8-desaturase in mammals, suggesting alternative routes .
- Biological activity : Santa Cruz Biotechnology notes its structural analogy to arachidonic acid, but its anti-inflammatory potency varies significantly across cell types, highlighting context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
